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Compound of Interest

Compound Name: Peptide 7172

CAS No.: 159440-07-0

Cat. No.: B12793880

Get Quote

Executive Summary
Peptide 7172 (CAS: 159440-07-0) is a high-molecular-weight (1459.9 Da) lipopeptide

conjugate designed as a potent, specific inhibitor of Renin, the rate-limiting enzyme in the

Renin-Angiotensin System (RAS).[1] Structurally, it consists of a renin-targeting peptide

pharmacophore linked to a phospholipid moiety (dipalmitoyl-phosphatidyl-ethanolamine

analogue).[1]

This unique "lipid-core" structure was engineered to overcome the historical limitation of

peptide-based renin inhibitors: poor oral bioavailability.[1] By mimicking the structure of a

phospholipid, Peptide 7172 exploits lymphatic transport mechanisms to bypass hepatic first-

pass metabolism, making it a critical tool for researching oral peptide delivery systems and

liposomal targeting.[1]

Chemical Identity & Properties
Nomenclature & Classification

Common Name: Peptide 7172[1][2][3][4][5]
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CAS Number: 159440-07-0[1][3][4]

Chemical Formula:

[1][2][3]

Molecular Weight: 1459.9 g/mol [1]

Class: Phospholipid-Peptidomimetic Conjugate / Renin Inhibitor[1]

Structural Composition
The molecule is a chimera of two distinct functional domains:[1]

The Pharmacophore (Head Group): A peptidomimetic sequence containing D-Phenylalanine,

D-Naphthylalanine (Nal), and a C-terminal Piperidine-4-carboxylate.[1] This sequence

mimics the transition state of the renin substrate (angiotensinogen) but is non-cleavable,

locking the enzyme's active site.[1]

The Lipid Anchor (Tail): A 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

analogue.[1] This hydrophobic tail allows the molecule to self-assemble into liposomes or

integrate into cell membranes.[1]

Physicochemical Data
Property Specification

Appearance White to off-white lyophilized powder

Solubility
Insoluble in water; Soluble in Methanol, DMSO,

and Chloroform

Purity (HPLC)

Stability
Hygroscopic; store at

under desiccated conditions.[1][3]

Isoelectric Point
Neutral (Zwitterionic character due to

phosphate/amine groups)
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Mechanism of Action
Target: Human Renin
Peptide 7172 acts as a competitive inhibitor of Renin (EC 3.4.23.15).[1] Renin is an aspartyl

protease that cleaves Angiotensinogen to Angiotensin I. By binding to the catalytic cleft of

Renin with high affinity (

in the low nanomolar range), Peptide 7172 halts the RAS cascade at its inception.[1]

The Lipid Advantage (Lymphatic Targeting)
Unlike standard hydrophilic peptide inhibitors (e.g., Enalkiren), Peptide 7172's lipid tail directs it

into the chylomicron pathway.[1] Upon oral administration (in research models), it is absorbed

by enterocytes and packaged into chylomicrons, entering the lymphatic system via the thoracic

duct.[1] This route bypasses the portal vein and the liver, preventing rapid degradation.[1]

Signaling Pathway Visualization
The following diagram illustrates the point of intervention within the RAS pathway.
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Caption: Peptide 7172 inhibits Renin, the first and rate-limiting step of the Renin-Angiotensin

System, preventing the formation of Angiotensin I.[1]

Research Applications
Oral Peptide Delivery Systems
Peptide 7172 is a "model molecule" for testing lipidization strategies. Researchers use it to:
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Quantify the efficiency of lymphatic transport versus portal transport.

Optimize Self-Emulsifying Drug Delivery Systems (SEDDS).

Study the stability of lipid-peptide bonds in simulated gastric fluid (SGF).

Liposomal Formulation Studies
Due to its amphiphilic nature, Peptide 7172 can be incorporated directly into the bilayer of

liposomes without chemical cross-linking.[1]

Application: Creating "Renin-targeting liposomes" for kidney-specific drug delivery.

Readout: Zeta potential shift and encapsulation efficiency.

In Vitro Renin Inhibition Assays
Used as a positive control in high-throughput screening (HTS) for new non-peptide renin

inhibitors.[1] Its high affinity makes it a robust standard for validating assay sensitivity.[1]

Experimental Protocols
Preparation of Stock Solution
Peptide 7172 is hydrophobic. Do not attempt to dissolve directly in aqueous buffer.[1]

Weighing: Weigh 1 mg of Peptide 7172 in a glass vial (avoid plastic if possible to prevent

adsorption).

Solvent: Add 100

L of DMSO (Dimethyl Sulfoxide) or Methanol. Vortex for 30 seconds until clear.

Dilution: Slowly add the stock solution to your assay buffer (e.g., PBS + 0.1% Tween-20)

while vortexing.

Note: Keep the final organic solvent concentration below 1% to avoid enzyme

denaturation.[1]

Storage: Aliquot stock (10 mM) and store at
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. Avoid freeze-thaw cycles.[1]

FRET-Based Renin Inhibition Assay
This protocol measures the

of Peptide 7172 against human recombinant renin.[1]

Materials:

Human Renin (0.5 nM final)[1]

FRET Substrate (e.g., 5-FAM/QXL520 renin substrate)[1]

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.[1]

Peptide 7172 (Serial dilutions: 0.1 nM to 10

M)[1]

Workflow:

Plate Setup: Add 10

L of Peptide 7172 dilutions to a black 96-well plate.

Enzyme Addition: Add 40

L of Human Renin solution. Incubate for 15 minutes at

to allow inhibitor binding.

Substrate Initiation: Add 50

L of FRET substrate (2

M final).[1]

Measurement: Monitor fluorescence (Ex/Em = 490/520 nm) kinetically for 30 minutes.

Analysis: Plot Initial Velocity (
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) vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine

.[1]

Data Summary: Comparative Potency
Inhibitor Type

IC50 (Human
Renin)

Oral Bioavailability

Peptide 7172
Lipid-Peptide

Conjugate
1.2 - 5.0 nM Moderate (Lymphatic)

Aliskiren
Non-peptide Small

Molecule
0.6 nM Low (2.6%)

Remikiren Peptidomimetic 0.7 nM < 1%

Pepstatin A
General Aspartyl

Protease Inhibitor

~10

M
Negligible

Note: Peptide 7172 shows potency comparable to clinical candidates but with a distinct

pharmacokinetic profile due to its lipid tail.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12793880?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

